molecular formula C33H33N5O5S B2761792 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide CAS No. 1219394-38-3

2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide

Cat. No. B2761792
CAS RN: 1219394-38-3
M. Wt: 611.72
InChI Key: AMEKDLKSXSZFJV-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have synthesized related indole-based molecules and evaluated their effects on various cancer cell lines. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties were designed, synthesized, and tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells. Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells . Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells.

Tubulin Inhibition

Indole derivatives have been explored as potential tubulin-targeting agents. Microtubules play a crucial role in cell division, and disrupting their assembly can lead to mitotic blockade and apoptosis. While most known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, the compound introduces a novel 3-N-fused heteroaryl moiety. Investigating its effects on tubulin polymerization and microtubule structure could provide insights into its mechanism of action .

Antitubercular Activity

Indole derivatives have also been investigated for their potential antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Exploring the compound’s effects on mycobacterial growth could be an interesting avenue for research.

Selectivity and Normal Cell Tolerance

Assessing the compound’s selectivity between cancer cells and normal cells is crucial. Data obtained so far indicate good selectivity (IC50 > 30 μM) against cancer cells . Investigating its effects on non-cancerous cells will provide a comprehensive view of its safety profile.

Bioisosteric Substituents

Exploring bioisosteric substituents (e.g., carboxyl, ethoxycarbonyl, carbamoyl, tetrazolyl) at the 2-position could enhance our understanding of the compound’s SAR. Bioisosteric replacements can improve pharmacokinetics and binding affinity, making them valuable tools in drug design .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-[[2-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33N5O5S/c1-3-28(31(40)35-17-21-10-8-20(2)9-11-21)44-33-37-24-7-5-4-6-23(24)30-36-25(32(41)38(30)33)13-15-29(39)34-18-22-12-14-26-27(16-22)43-19-42-26/h4-12,14,16,25,28H,3,13,15,17-19H2,1-2H3,(H,34,39)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKDLKSXSZFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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